6,7-Dihydro-5H-benzocycloheptene

Medicinal Chemistry Structure-Activity Relationship (SAR) Small Molecule Inhibitors

6,7-Dihydro-5H-benzocycloheptene (also termed benzosuberene, dihydro-5H-benzoannulene) is a bicyclic [6,7]-fused aryl-alkyl ring system (C11H12, MW 144.21) that serves as a versatile molecular scaffold in medicinal chemistry. The core benzocycloheptene framework has emerged as a valuable component for developing tubulin assembly inhibitors with antiproliferative and vascular disrupting activity.

Molecular Formula C11H12
Molecular Weight 144.21 g/mol
CAS No. 7125-62-4
Cat. No. B1296931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-benzocycloheptene
CAS7125-62-4
Molecular FormulaC11H12
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CC=CC2=CC=CC=C2C1
InChIInChI=1S/C11H12/c1-2-6-10-8-4-5-9-11(10)7-3-1/h2,4-6,8-9H,1,3,7H2
InChIKeyDTRRHWQMEXXDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-benzocycloheptene (CAS 7125-62-4): Core Structural and Procurement Baseline


6,7-Dihydro-5H-benzocycloheptene (also termed benzosuberene, dihydro-5H-benzo[7]annulene) is a bicyclic [6,7]-fused aryl-alkyl ring system (C11H12, MW 144.21) that serves as a versatile molecular scaffold in medicinal chemistry [1]. The core benzocycloheptene framework has emerged as a valuable component for developing tubulin assembly inhibitors with antiproliferative and vascular disrupting activity [1]. This unsubstituted parent compound provides the foundational ring system from which diverse biologically active derivatives are constructed, including conformationally restricted analogs of tamoxifen and sympathomimetic catecholamines [2][3].

Why 6,7-Dihydro-5H-benzocycloheptene Cannot Be Casually Substituted with Other Fused Bicyclic Systems


In-class substitution among fused bicyclic scaffolds is not straightforward because the [6,7] ring system of benzocycloheptene imposes a distinct conformational and stereoelectronic profile compared to the more common [6,6] tetrahydronaphthalene or [6,5] indane frameworks [1]. This conformational difference directly impacts receptor binding and enzymatic transformations: ring expansion from [6,6] to [6,7] has been shown to increase potency by approximately 10-fold in certain assays [2], while dioxygenase enzymes produce entirely different stereochemical outcomes depending on the ring size [3]. The evidence below quantifies these differentiation points to inform scientifically grounded procurement decisions.

Quantitative Differentiation Evidence: 6,7-Dihydro-5H-benzocycloheptene vs. Closest Analogs


Ring Expansion from [6,6] to [6,7] Increases Target Binding Potency by Approximately 10-Fold

In a study of small-molecule inhibitors, expansion of the [6,6]-fused dihydronaphthalene ring system to the [6,7]-fused benzocycloheptene system resulted in a substantial increase in target binding potency. The benzocycloheptene derivative (compound 1j) demonstrated approximately 10-fold greater activity compared to the corresponding dihydronaphthalene analog (compound 1h) [1]. This ring-size-dependent potency difference establishes a clear SAR principle guiding scaffold selection.

Medicinal Chemistry Structure-Activity Relationship (SAR) Small Molecule Inhibitors

Benzocycloheptene-Derived CCR5 Antagonists Exhibit Anti-HIV Activity Comparable to Reference Antagonist TAK-779

A series of benzocycloheptene derivatives were synthesized and evaluated as CCR5 antagonists with anti-HIV-1 activity. Two compounds (193 and 194) demonstrated IC50 values of 0.057 μM/L and 0.068 μM/L, respectively, which were comparable to the activity of the reference antagonist TAK-779 (IC50 = 0.022 μM/L) [1]. This demonstrates that appropriately functionalized benzocycloheptene derivatives can achieve competitive antiviral potency.

Antiviral Drug Discovery CCR5 Antagonists HIV-1 Inhibition

Bacterial Dioxygenases Exhibit Ring-Size-Dependent Regio- and Stereoselectivity: Benzocycloheptene vs. Indane Oxidation

Bacterial strains expressing naphthalene and toluene dioxygenases oxidize 6,7-dihydro-5H-benzocycloheptene with distinct regio- and stereoselectivity compared to smaller benzocycloalkenes. Naphthalene dioxygenase produces (-)-(1R,2S)-cis-dihydroxybenzocycloheptane in >98% enantiomeric excess (ee) and 50-90% yield, while toluene dioxygenase yields (+)-(5R)-hydroxybenzocyclohept-1-ene in >98% ee and 90% yield as the major product [1]. In contrast, the same enzymes oxidize indane ([6,5] system) to different stereoisomers, demonstrating that the seven-membered ring directs distinct stereochemical outcomes [1].

Biocatalysis Enzymatic Oxidation Chiral Synthesis

Conformationally Restricted Benzocycloheptene Catecholamine Analogs Exhibit Reduced Adrenergic Activity Relative to Open-Chain Compounds

Tetrahydrobenzocycloheptene analogs of norepinephrine and isoproterenol were synthesized and tested for α- and β-adrenergic activity. In general, cyclization of the open-chain catecholamines to the semirigid benzocycloheptene scaffold led to a marked reduction or complete loss of adrenergic activity [1]. Specifically, the benzocycloheptene derivative 7 demonstrated different α2-adrenergic activity compared to the corresponding tetrahydronaphthalene derivative 3, attributable to differences in preferred conformations [1].

Adrenergic Pharmacology Conformational Restriction Sympathomimetic Agents

Validated Research and Industrial Application Scenarios for 6,7-Dihydro-5H-benzocycloheptene


Anticancer Drug Discovery: Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

Benzosuberene-based compounds function as potent inhibitors of tubulin assembly (IC50 values in the low micromolar to picomolar range for optimized derivatives such as KGP18) and exhibit strong cytotoxicity against human cancer cell lines [1]. The core 6,7-dihydro-5H-benzocycloheptene scaffold serves as the foundation for developing vascular disrupting agents (VDAs) and antiproliferative anticancer therapeutics [1]. Researchers procuring this parent compound gain access to a validated core for constructing colchicine-site tubulin inhibitors with demonstrated in vitro potency.

Antiviral Drug Development: CCR5 Antagonist-Based HIV-1 Entry Inhibitors

Benzocycloheptene derivatives have been synthesized as novel CCR5 antagonists with potent anti-HIV-1 activity. Two compounds (193 and 194) demonstrated IC50 values of 0.057 μM/L and 0.068 μM/L, respectively, against HIV-1, comparable to the reference antagonist TAK-779 (IC50 = 0.022 μM/L) [2]. This application scenario supports procurement for antiviral medicinal chemistry programs targeting CCR5-mediated HIV-1 entry, where the benzocycloheptene core provides a structurally differentiated alternative to established chemotypes.

Biocatalysis and Chiral Synthesis: Enzymatic Production of Enantiopure Alcohols and Diols

6,7-Dihydro-5H-benzocycloheptene serves as a substrate for bacterial dioxygenases to produce enantiopure chiral building blocks. Naphthalene dioxygenase yields (-)-(1R,2S)-cis-dihydroxybenzocycloheptane in >98% ee and 50-90% yield, while toluene dioxygenase produces (+)-(5R)-hydroxybenzocyclohept-1-ene in >98% ee and 90% yield [3]. This application supports procurement for biocatalytic process development and asymmetric synthesis programs requiring homochiral intermediates derived from fused bicyclic frameworks.

Structure-Activity Relationship (SAR) Studies: Conformational Restriction of Bioactive Pharmacophores

The benzocycloheptene ring system serves as a conformationally restraining scaffold for SAR studies. Ring expansion from [6,6] dihydronaphthalene to [6,7] benzocycloheptene increases target binding potency by approximately 10-fold [4], while the semirigid framework reduces adrenergic activity of catecholamine mimetics compared to flexible open-chain analogs [5]. Researchers procuring this compound for SAR campaigns can systematically evaluate the impact of ring size and conformational restriction on target engagement and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydro-5H-benzocycloheptene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.